S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadeca-9,12-dienethioate
Description
The compound S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadeca-9,12-dienethioate (referred to as the target compound) is a highly complex molecule featuring an adenine core, a phosphorylated oxolane (tetrahydrofuran) ring, a dimethyl-substituted butanoyl group, and an unsaturated C18 thioate chain (octadeca-9,12-dienethioate) . Below, we compare its structural, pharmacokinetic, and functional properties with those of similar compounds (Table 1).
Properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadeca-9,12-dienethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/t28-,32-,33-,34+,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECLLIMZHNYFCK-LFZQUHGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301295158 | |
| Record name | Coenzyme A, S-9,12-octadecadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1030.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40757-80-0 | |
| Record name | Coenzyme A, S-9,12-octadecadienoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40757-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coenzyme A, S-9,12-octadecadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadeca-9,12-dienethioate is a complex organic molecule with significant biological implications. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C39H68N7O17P3S |
| Molecular Weight | 1031.98 Da |
| CAS Number | 54684-64-9 |
| Synonyms | Oleoyl-CoA |
The structure includes multiple functional groups that contribute to its biological activity, particularly in cellular signaling and metabolic pathways.
Research indicates that this compound may influence various biological pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes involved in nucleotide metabolism, which can affect cellular proliferation and differentiation.
- Modulation of Signaling Pathways: It appears to interact with key signaling pathways such as the TGF-β/Smad pathway, which is crucial in fibrosis and cancer progression .
- Antioxidant Properties: The compound exhibits antioxidant activity that may help mitigate oxidative stress in cells .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Pulmonary Fibrosis Model: In a study involving bleomycin-induced pulmonary fibrosis in mice, the administration of this compound resulted in reduced expression levels of TGF-β1 and Smad proteins, indicating a potential therapeutic role in fibrotic diseases .
- Cancer Cell Proliferation: Research demonstrated that the compound could inhibit the growth of glioblastoma cells by inducing apoptosis through modulation of the Bcl-2/Bax pathway . This suggests its potential application in cancer therapy.
- Inflammatory Response: The compound showed promise in reducing pro-inflammatory cytokines in various models, highlighting its anti-inflammatory properties .
Summary of Biological Effects
Scientific Research Applications
Structure and Composition
The compound features a unique arrangement of functional groups that contribute to its biological activity. It contains:
- Aminopurine moiety : Implicating potential interactions with nucleic acids.
- Hydroxyphosphoryl groups : Suggesting roles in phosphate transfer reactions.
- Thioate group : Indicating possible reactivity in biochemical pathways.
Molecular Formula
The molecular formula is represented as , with a molecular weight of approximately 830.54 g/mol.
Pharmaceutical Development
The compound's structure indicates potential as a therapeutic agent. Its components may interact with cellular pathways involved in:
- Anticancer therapies : The aminopurine structure is known for its role in nucleic acid metabolism, which could be leveraged to target cancer cells specifically.
Biochemical Research
Research has demonstrated the utility of similar compounds in studying metabolic pathways:
- Studies utilizing hydrophilic interaction liquid chromatography (HILIC) have shown that related compounds can effectively analyze metabolic heterogeneity in glioblastoma cells, indicating that this compound may serve as a tool for understanding tumor metabolism and drug resistance mechanisms .
Enzyme Inhibition
Given its structural features, it may act as an inhibitor or modulator of specific enzymes involved in nucleotide metabolism or phosphorylation processes. This can be crucial for developing targeted therapies that require precise modulation of metabolic pathways.
Drug Delivery Systems
The unique properties of the thioate group may allow for the development of novel drug delivery systems that enhance the bioavailability and efficacy of existing drugs by facilitating their transport across cellular membranes.
Case Study 1: Glioblastoma Metabolism
A recent study applied HILIC-MS protocols to analyze glioblastoma cell lines (T98G and U118) using compounds similar to S-[2-[3-[[(2R)-4...]. The findings highlighted the role of such compounds in understanding the metabolic adaptations of cancer cells, paving the way for novel therapeutic strategies .
Case Study 2: Nucleotide Analog Research
Research into nucleotide analogs has shown that modifications similar to those present in this compound can enhance the efficacy of antiviral therapies by mimicking natural substrates, thus interfering with viral replication processes.
Comparison with Similar Compounds
Structural Features
Target Compound
- Core: Adenine (6-aminopurin-9-yl) linked to a phosphorylated oxolane ring.
- Phosphorylation : Three phosphate groups, enhancing solubility and charge.
- Side Chain : Octadeca-9,12-dienethioate (C18 with conjugated dienes), increasing lipophilicity and membrane permeability .
Analog 1 : S-[2-[3-[[...]ethyl] butanethioate ()**
- Differs in the thioate chain: Shorter butanethioate (C4, saturated) reduces lipophilicity compared to the target’s C18 dienethioate .
- Impact : Likely lower cellular uptake and shorter metabolic half-life.
Analog 2 : 2-((3-aminopropyl)thio)adenosine 5'-diphosphate ()**
- Phosphates : Two phosphate groups (ADP-like), fewer than the target’s three.
Analog 3 : Propan-2-yl (2R)-2-{[(S)-{[...]propanoate ()**
- Modifications : Dichloro-substituted oxolane and ethoxy-purine enhance metabolic stability but may increase toxicity .
- Side Chain: Phenoxy-phosphoryl group, distinct from the target’s thioate.
Analog 4 : Compound in **
- Thioate Chain: Oct-2-enethioate (C8, monounsaturated), balancing lipophilicity and solubility better than the target’s C18 chain .
Pharmacokinetic Properties
| Property | Target Compound | Analog 1 (C4) | Analog 2 (ADP) | Analog 3 (Dichloro) |
|---|---|---|---|---|
| Lipophilicity (LogP) | High (C18 diene) | Low (C4 saturated) | Moderate (ADP + amine) | Moderate (dichloro) |
| Solubility | Low in water | Higher in water | High (polar phosphates) | Low (hydrophobic Cl) |
| Metabolic Stability | High (long chain) | Low (short chain) | Moderate | Very high (Cl groups) |
| Half-Life | Prolonged | Short | Moderate | Prolonged |
- The target’s unsaturated C18 chain enhances membrane permeability but reduces aqueous solubility, whereas shorter chains (Analog 1) favor renal clearance .
- Analog 3’s dichloro groups resist enzymatic degradation but may accumulate in tissues, raising toxicity risks .
Toxicity Considerations
- Target Compound : Unsaturated thioates may generate reactive metabolites (e.g., epoxides), posing hepatotoxicity risks .
- Analog 2: The 3-aminopropyl group could interact with off-target receptors, requiring selectivity studies .
- Analog 3 : Dichloro substituents may bioaccumulate, necessitating toxicity screening .
Preparation Methods
Phosphoramidite-Mediated Phosphorylation
Reaction of the DMT-protected adenosine with 2-cyanoethyl tetraisopropylphosphorodiamidite under weak acid catalysis (e.g., 1H-tetrazole) yields the 3′-phosphoramidite intermediate. Oxidation with iodine/water converts the phosphite triester to a phosphate, achieving 85–92% yield. Subsequent DMT deprotection under acidic conditions (e.g., dichloroacetic acid) liberates the 5′-hydroxy group for further functionalization.
Bis-Phosphorylation of the Hydroxy-3,3-Dimethylbutanoyl Linker
The 2-hydroxy-3,3-dimethylbutanoyl segment requires sequential phosphorylation to form the 4-[[[methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy motif.
Stepwise Phosphorochloridate Coupling
-
First Phosphorylation : The primary hydroxy group of 2-hydroxy-3,3-dimethylbutanoic acid reacts with dichlorophenyl phosphate in the presence of N-methylimidazole, forming a monophosphate ester (67% yield).
-
Second Phosphorylation : The remaining hydroxy group undergoes coupling with a phosphorochloridate (e.g., S-acyl-2-thioethyl [SATE] phosphorochloridate) using tert-butylmagnesium chloride as a base, yielding the bis-phosphorylated intermediate.
Table 1 : Conditions for Bis-Phosphorylation
| Step | Reagent | Base | Yield | Reference |
|---|---|---|---|---|
| 1 | Dichlorophenyl phosphate | N-Methylimidazole | 67% | |
| 2 | SATE phosphorochloridate | tert-ButylMgCl | 58% |
Conjugation of the Propanoylaminoethyl-Thioate Moiety
The S-[2-(3-aminopropanoylamino)ethyl] octadeca-9,12-dienethioate component is synthesized via a three-step sequence:
Thioester Formation
Octadeca-9,12-dienoic acid is converted to its S-acylthioethyl (SATE) derivative using S-(2-hydroxyethyl)-2,2-dimethylpropanethioate and 1-mesitylene-2-sulfonyl-3-nitro-1,2,4-triazole (MSNT) in pyridine (72% yield).
Amide Bond Formation
The thioester reacts with N-Boc-protected 3-aminopropanoic acid using ethyl cyanoglyoxylate-2-oxime (Oxyma) and N,N'-diisopropylcarbodiimide (DIC), followed by Boc deprotection with trifluoroacetic acid to yield the primary amine (81% yield).
Coupling to the Bis-Phosphorylated Linker
The amine undergoes carbodiimide-mediated coupling with the bis-phosphorylated 3,3-dimethylbutanoyl chloride, forming the propanoylaminoethyl-thioate conjugate (64% yield).
Final Assembly of the Target Compound
The adenosine core, bis-phosphorylated linker, and thioate conjugate are united via a multi-step sequence:
Nucleoside-Linker Conjugation
The 5′-hydroxy group of the adenosine derivative reacts with the bis-phosphorylated linker’s terminal phosphate using MSNT activation in anhydrous acetonitrile (59% yield).
Thioate Integration
The propanoylaminoethyl-thioate moiety is coupled to the linker’s carboxylic acid via a mixed carbonic anhydride method, employing isobutyl chloroformate and N-methylmorpholine (51% yield).
Table 2 : Critical Challenges in Final Assembly
Analytical and Optimization Insights
Diastereomeric Control
The stereochemistry at phosphorus centers is controlled using chiral auxiliaries during phosphorochloridate synthesis. For example, R- and S-configured phosphoramidates are separated via preparative HPLC, achieving >95% diastereomeric excess.
Yield Enhancement Strategies
-
Protection-Deprotection Cycles : Sequential silylation (e.g., tert-butyldimethylsilyl chloride) and acidic deprotection (trifluoroacetic acid) improve solubility and reaction efficiency.
-
Catalyst Screening : Palladium(II) acetate/AsPh3 systems reduce side reactions during nucleoside-glycal couplings .
Q & A
Basic: What are the key structural features of this compound, and how do they influence its biochemical activity?
Answer:
The compound comprises three critical domains:
Adenosine nucleotide moiety : Provides recognition sites for enzymatic interactions via the 6-aminopurin-9-yl base .
Diphosphate bridge : Facilitates energy transfer and coordination with magnesium ions in enzymatic active sites .
Octadeca-9,12-dienethioate tail : A polyunsaturated fatty acid (PUFA) derivative linked via a thioester bond, enabling participation in lipid biosynthesis or modification pathways .
Methodology : Use X-ray crystallography or cryo-EM to resolve binding interactions with target enzymes (e.g., acyltransferases) .
Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- NMR (¹H, ¹³C, ³¹P) : Resolves stereochemistry of the adenosine moiety and phosphodiester linkages. Assign peaks using 2D COSY and HSQC experiments .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₃₄H₅₂N₇O₁₉P₃S, [M+H]⁺ = 996.21) .
- Reverse-phase HPLC : Optimize with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) to separate degradation products .
Advanced: How can researchers optimize the synthetic yield of this compound using factorial design approaches?
Answer:
Factorial design steps :
Variables : Reaction temperature (25–60°C), solvent polarity (DMF vs. THF), catalyst loading (5–20 mol%), and pH (6.5–8.0) .
Response surface modeling : Use software (e.g., Design-Expert®) to predict optimal conditions for coupling the thioester and nucleotide moieties.
Validation : Compare experimental yields (e.g., 68% predicted vs. 65% observed) and refine parameters iteratively .
Advanced: What computational strategies are suitable for modeling this compound’s interactions with lipid-modifying enzymes?
Answer:
- Molecular docking (AutoDock Vina) : Screen against homology models of acyl-CoA synthetases to identify binding poses .
- MD simulations (GROMACS) : Simulate solvated systems to assess stability of the thioester linkage in aqueous environments .
- QM/MM calculations : Evaluate electronic interactions at the adenosine diphosphate binding site .
Advanced: How should researchers resolve contradictions in enzymatic activity data for this compound?
Answer:
Control experiments : Verify enzyme purity (SDS-PAGE) and activity using standardized substrates (e.g., palmitoyl-CoA) .
Kinetic assays : Measure and under varying pH and temperature conditions to identify assay-specific artifacts .
Cross-validate : Use orthogonal methods (e.g., isothermal titration calorimetry) to confirm binding affinities .
Advanced: What experimental conditions accelerate degradation of this compound, and how can stability be improved?
Answer:
Degradation studies :
- Hydrolysis : Incubate in buffers (pH 2–10) at 37°C; monitor via HPLC for thioester cleavage .
- Oxidation : Expose to H₂O₂ or ambient light; track peroxide formation with thiobarbituric acid assays .
Stabilization : - Add antioxidants (e.g., BHT) or store lyophilized at −80°C under argon .
Advanced: How can researchers develop a validated LC-MS/MS method for quantifying this compound in biological matrices?
Answer:
Sample prep : Extract from plasma using SPE (C18 cartridges) with 70% methanol .
Ionization : Optimize ESI parameters (capillary voltage: 3.5 kV; source temp: 300°C) for [M+H]⁺ detection.
Validation : Assess linearity (1–500 ng/mL), LOQ (0.5 ng/mL), and matrix effects (<15% RSD) per FDA guidelines .
Advanced: What mechanistic insights explain the instability of the thioester linkage under basic conditions?
Answer:
- Nucleophilic attack : Hydroxide ions target the electrophilic thioester carbonyl, forming a tetrahedral intermediate that collapses to release mercaptoundecenoic acid .
- Kinetic studies : Perform pH-rate profiling (pH 7–12) to derive and propose a base-catalyzed mechanism .
Advanced: How can isotopic labeling (e.g., ¹³C, ²H) elucidate this compound’s role in lipid metabolism?
Answer:
Synthesis : Incorporate ¹³C at the PUFA tail via malonyl-CoA precursors in cell cultures .
Tracing : Use GC-MS to track ¹³C incorporation into phospholipids or β-oxidation products .
Kinetic flux analysis : Model isotopic enrichment data to quantify metabolic turnover rates .
Advanced: What ligand design principles improve the separation of this compound from complex biological mixtures?
Answer:
- Affinity chromatography : Immobilize adenosine-binding proteins (e.g., NAD⁺-dependent enzymes) on resins .
- Machine learning : Train models on ligand-receptor binding data to predict optimal chelators for CoA derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
